N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl and a 2-ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites, resulting in the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-N’-(2-nitrophenyl)urea
- N-[2-(4-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate
- N-[2-(4-chlorophenyl)ethyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Comparison: N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The presence of the 4-chlorophenyl and 2-ethyl groups can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C15H16ClNO2S |
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Molecular Weight |
309.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-2-8-15(9-3-12)20(18,19)17-11-10-13-4-6-14(16)7-5-13/h2-9,17H,10-11H2,1H3 |
InChI Key |
WTDOZEACJSFZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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